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molecular formula C7H5N3O2 B116723 3-azidobenzoic Acid CAS No. 1843-35-2

3-azidobenzoic Acid

Cat. No. B116723
M. Wt: 163.13 g/mol
InChI Key: XBYIWVXXQSZTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

3-Azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-benzamide was prepared from 3-azido benzoic acid and N-(3-amino-5-tert-butyl-2-methoxy-phenyl)-methane-sulfonamide in the same manner as 3-azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-4-methyl-benzamide (Example 15). 3-Azido benzoic acid was prepared from 3-amino benzoic acid in the same manner as 3-azido-4-methyl benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-4-methyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=[N+:2]=[N-:3].NC1C(OC)=C(NS(C)(=O)=O)C=C(C(C)(C)C)C=1.[N:31]([C:34]1[CH:35]=[C:36]([CH:57]=[CH:58][C:59]=1C)[C:37]([NH:39][C:40]1[CH:45]=[C:44]([C:46]([CH3:49])([CH3:48])[CH3:47])[CH:43]=[C:42]([NH:50][S:51]([CH3:54])(=[O:53])=[O:52])[C:41]=1[O:55][CH3:56])=[O:38])=[N+:32]=[N-:33].NC1C=C(C=CC=1)C(O)=O.N(C1C=C(C=CC=1C)C(O)=O)=[N+]=[N-]>>[N:31]([C:34]1[CH:35]=[C:36]([CH:57]=[CH:58][CH:59]=1)[C:37]([NH:39][C:40]1[CH:45]=[C:44]([C:46]([CH3:47])([CH3:48])[CH3:49])[CH:43]=[C:42]([NH:50][S:51]([CH3:54])(=[O:52])=[O:53])[C:41]=1[O:55][CH3:56])=[O:38])=[N+:32]=[N-:33].[N:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
Name
3-azido-N-(5-tert-butyl-3-methanesulfonylamino-2-methoxy-phenyl)-4-methyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=O)NC2=C(C(=CC(=C2)C(C)(C)C)NS(=O)(=O)C)OC)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C(C(=O)NC2=C(C(=CC(=C2)C(C)(C)C)NS(=O)(=O)C)OC)C=CC1
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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